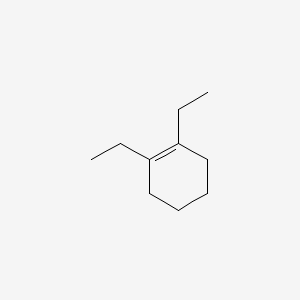
1,2-Diethylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethylcyclohex-1-ene is an organic compound with the molecular formula C10H18 It is a derivative of cyclohexene, where two ethyl groups are substituted at the 1 and 2 positions of the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene. This process typically uses ethyl halides (such as ethyl bromide) in the presence of a strong base like sodium amide (NaNH2) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursors followed by selective dehydrogenation. The use of metal catalysts such as palladium or platinum can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding diols or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bond, converting it into 1,2-diethylcyclohexane.
Substitution: Halogenation reactions can occur, where halogens such as bromine (Br2) add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of 1,2-diethylcyclohexane.
Substitution: Formation of dihalides.
Applications De Recherche Scientifique
1,2-Diethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Diethylcyclohex-1-ene involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. The pathways involved in these reactions depend on the nature of the reagents and conditions used.
Comparaison Avec Des Composés Similaires
1,2-Diethylcyclohex-1-ene can be compared with other similar compounds such as:
1,2-Dimethylcyclohex-1-ene: Similar in structure but with methyl groups instead of ethyl groups. The larger ethyl groups in this compound can lead to different steric and electronic effects.
1,2-Dipropylcyclohex-1-ene: Contains propyl groups, which are larger than ethyl groups, potentially leading to more significant steric hindrance and different reactivity.
Cyclohexene: The parent compound without any substituents, serving as a basis for comparison in terms of reactivity and physical properties.
Propriétés
Numéro CAS |
93112-32-4 |
|---|---|
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
1,2-diethylcyclohexene |
InChI |
InChI=1S/C10H18/c1-3-9-7-5-6-8-10(9)4-2/h3-8H2,1-2H3 |
Clé InChI |
VJKWRJZRTVBJTH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(CCCC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


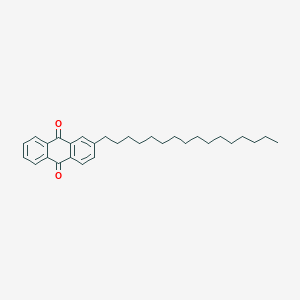
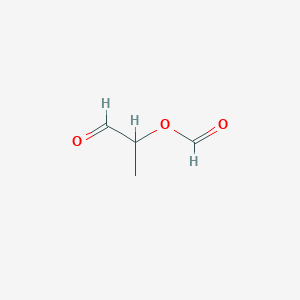
![{Bis[(octan-2-yl)oxy]methyl}benzene](/img/structure/B14368859.png)
![2-Methyl-5-[2-(3-methyl-2-oxocyclopentyl)ethyl]cyclopent-2-en-1-one](/img/structure/B14368863.png)

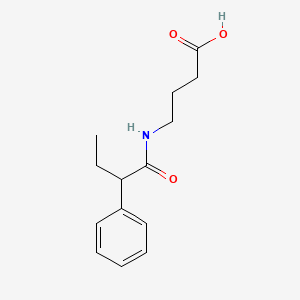
![(5E)-5-[(4-Chlorophenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14368874.png)
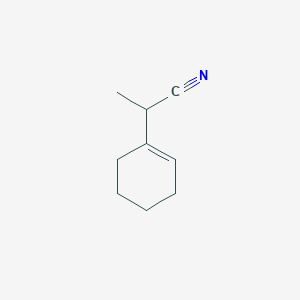

![1,1'-Methylenebis[2-(tridecyloxy)benzene]](/img/structure/B14368881.png)
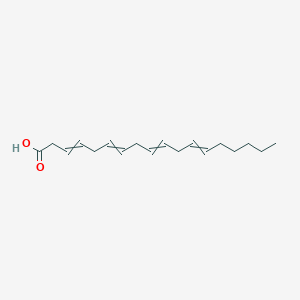
![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
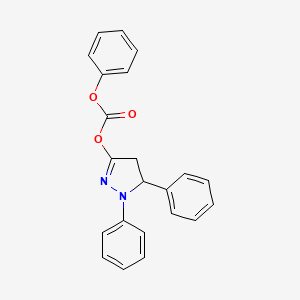
![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)
